Introduction: Contextualizing N-(cyclopropylmethyl)pyridin-3-amine in Modern Drug Discovery
Introduction: Contextualizing N-(cyclopropylmethyl)pyridin-3-amine in Modern Drug Discovery
An In-depth Technical Guide on the Physicochemical Properties and Solubility of N-(cyclopropylmethyl)pyridin-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic design of small molecules with optimized pharmacological and physicochemical profiles is of paramount importance. N-(cyclopropylmethyl)pyridin-3-amine emerges as a molecule of interest, embodying a design principle that combines the well-established pyridin-3-amine scaffold with a cyclopropylmethyl substituent. The pyridine ring is a common feature in many pharmaceuticals, while the cyclopropyl group is known to favorably modulate key drug-like properties, including metabolic stability and lipophilicity.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of N-(cyclopropylmethyl)pyridin-3-amine. Rather than merely presenting data, this document serves as a practical manual for the senior application scientist. It details the causality behind experimental choices and provides robust, self-validating protocols for determining these critical parameters. Understanding these characteristics is fundamental for any research or development program, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its potential as a therapeutic agent.[1][2]
Compound Identity and Core Physicochemical Profile
A precise understanding of a compound's identity and properties is the foundation of all subsequent research. The key identifiers and a summary of the essential physicochemical parameters for N-(cyclopropylmethyl)pyridin-3-amine are presented below.
Table 1: Chemical Identity of N-(cyclopropylmethyl)pyridin-3-amine
| Identifier | Data | Source(s) |
| Chemical Structure | NHN | |
| CAS Number | 939755-71-2 | [3] |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.21 g/mol | [1] |
Table 2: Summary of Key Physicochemical Parameters
| Parameter | Value / Status | Significance in Drug Development |
| pKa | Not publicly documented. Requires experimental determination (see Protocol 2). | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| logP | Not publicly documented. Requires experimental determination (see Protocol 3). | Measures lipophilicity, a key factor in membrane transport, ADME properties, and adherence to guidelines like Lipinski's Rule of 5.[2] |
| Aqueous Solubility | Not publicly documented. Requires experimental determination (see Protocol 1). | A critical factor for bioavailability.[4] Low solubility can hinder in vitro testing and lead to poor absorption in vivo.[5] |
The Scientific Imperative of Physicochemical Profiling
The data summarized in Table 2 are not mere numbers; they are predictors of a compound's behavior in biological systems.
-
pKa (Ionization Constant): The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For N-(cyclopropylmethyl)pyridin-3-amine, the pyridinic nitrogen is expected to be the primary basic center, accepting a proton at acidic pH. The exact pKa value is critical because the charge state of a molecule profoundly affects its interaction with biological membranes and protein targets. An ionized molecule generally exhibits higher aqueous solubility but lower passive membrane permeability compared to its neutral counterpart.
-
logP (Partition Coefficient): This value quantifies a molecule's lipophilicity by measuring its distribution ratio in an n-octanol/water system.[6] Lipophilicity is a cornerstone of the Lipinski "Rule of Five," which provides a guideline for oral bioavailability.[2][7] A logP value that is too high can lead to poor aqueous solubility and increased metabolic clearance, while a value that is too low may prevent the compound from crossing lipid membranes to reach its site of action. The introduction of the cyclopropylmethyl group is a strategic chemical modification intended to modulate this very property.[1]
-
Aqueous Solubility: This is arguably one of the most important early-stage measurements. A compound must be in solution to be absorbed and to exert its biological effect.[8] Poor solubility is a frequent cause of failure for drug candidates.[5] It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method used in early discovery to flag problematic compounds.[4][5]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound. It is a more time- and resource-intensive measurement, typically reserved for lead optimization and formulation development.[4][5][8]
-
Experimental Methodologies: A Practical Guide
The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of N-(cyclopropylmethyl)pyridin-3-amine.
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method to determine the equilibrium (thermodynamic) solubility, a critical parameter for lead optimization.[9]
Causality and Rationale: This method ensures that the compound has reached its true saturation point in the aqueous medium by allowing sufficient time for the dissolution equilibrium to be established (typically 24 hours).[5] Using a buffer at pH 7.4 mimics physiological conditions. Quantification via LC-MS or UV-Vis provides high sensitivity and accuracy.[8]
Materials:
-
N-(cyclopropylmethyl)pyridin-3-amine (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade organic solvent for calibration standards (e.g., Acetonitrile, Methanol)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator set to 25°C
-
Centrifuge
-
0.22 µm syringe filters or 96-well filter plates
-
Calibrated LC-MS or UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Compound Addition: Add an excess of solid N-(cyclopropylmethyl)pyridin-3-amine to a vial (e.g., ~1-2 mg). The key is to have undissolved solid visually present at the end of the experiment.
-
Solvent Addition: Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Equilibration: Seal the vials and place them on an orbital shaker at 25°C for 24 hours to ensure equilibrium is reached.[5]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Supernatant Collection: Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. This filtered solution is the saturated sample.
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable organic solvent/buffer mixture.
-
Analyze the saturated sample and the calibration standards by LC-MS or UV-Vis.[8]
-
Determine the concentration of the compound in the saturated sample by comparing its response to the calibration curve.
-
-
Reporting: Express the solubility in both µg/mL and µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol details the use of potentiometric titration to determine the pKa of the basic pyridine nitrogen in the molecule.
Causality and Rationale: This method relies on the fundamental principle of acid-base chemistry. As a titrant (an acid, in this case) is added, it protonates the basic site on the molecule. The pH is monitored continuously. The point at which half of the compound has been protonated corresponds to the pKa, which is identified as the midpoint of the buffer region or the inflection point on the titration curve.[10][11] Purging with nitrogen is essential to remove dissolved CO₂, which can interfere with the titration of bases.[11]
Materials:
-
N-(cyclopropylmethyl)pyridin-3-amine
-
Deionized water (and a co-solvent like methanol or ethanol if solubility is low)
-
Calibrated pH meter with an electrode
-
0.01 M Hydrochloric Acid (HCl) as titrant
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
-
Temperature-controlled reaction vessel
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water (or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1-5 mM).[11]
-
System Setup: Place the solution in the reaction vessel on a magnetic stirrer. Immerse the pH electrode.
-
Inert Atmosphere: Purge the solution with a gentle stream of nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[11]
-
Initial Reading: Record the initial pH of the solution.
-
Titration: Add the 0.01 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Data Recording: After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added. Continue this process well past the equivalence point.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point.
-
The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[11]
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Protocol 3: Determination of logP by the Shake-Flask Method
This protocol outlines the traditional and most reliable method for determining the octanol-water partition coefficient (logP).
Causality and Rationale: The experiment physically mimics the partitioning of a drug between a lipid-like environment (n-octanol) and an aqueous environment (buffer).[6] Pre-saturating the solvents is a critical step to ensure that the final volumes of the two phases do not change due to mutual dissolution during the experiment. The ratio of the final concentrations at equilibrium directly provides the partition coefficient, P.[7]
Materials:
-
N-(cyclopropylmethyl)pyridin-3-amine
-
n-Octanol (reagent grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Separatory funnels or glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated HPLC-UV or LC-MS system
Step-by-Step Methodology:
-
Solvent Pre-saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for several hours, then allow the layers to separate completely (overnight is ideal). This creates octanol saturated with buffer and buffer saturated with octanol.[6]
-
Compound Dosing: Add a known amount of N-(cyclopropylmethyl)pyridin-3-amine to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). The initial concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Shake the vial for 1-2 hours at a controlled temperature (e.g., 25°C) to allow the compound to partition between the two phases.[7]
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a clean separation of the two layers.
-
Sampling: Carefully withdraw a sample from the upper n-octanol layer and a separate sample from the lower aqueous (PBS) layer.
-
Quantification:
-
Prepare separate calibration curves for the compound in n-octanol and in PBS.
-
Analyze the samples from both phases using HPLC-UV or LC-MS to determine the concentration in each.
-
-
Calculation: Calculate logP using the formula:
-
P = [Concentration in n-octanol] / [Concentration in PBS]
-
logP = log₁₀(P) [2]
-
Caption: Workflow for logP Determination by the Shake-Flask Method.
References
-
N-(cyclopropylmethyl)pyridin-3-amine — Chemical Substance Information. NextSDS. [Link]
-
3-Pyridinemethanamine | C6H8N2 | CID 31018. PubChem - NIH. [Link]
-
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. [Link]
-
N-Methyl-N-propyl-propylamine. The NIST WebBook. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
-
Synthesis General Procedures Method A: Preparation for compound E. Rsc.org. [Link]
-
Thermodynamic Solubility Assay. Domainex. [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]
-
LogP and logD calculations. Chemaxon Docs. [Link]
-
(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
- US3711549A - Process for manufacturing cyclopropylamine.
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. pharmaguides.com. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. PMC. [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]
Sources
- 1. N-(cyclopropylmethyl)pyridin-3-amine | 939755-71-2 | Benchchem [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. nextsds.com [nextsds.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. agilent.com [agilent.com]
- 7. enamine.net [enamine.net]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. scispace.com [scispace.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]


